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Compound of Interest

Compound Name: Amino-PEG36-alcohol

Cat. No.: B7909507 Get Quote

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the properties and applications of

Amino-PEG36-alcohol, a heterobifunctional linker widely used in bioconjugation, drug

delivery, and proteomics.

Core Properties of Amino-PEG36-alcohol
Amino-PEG36-alcohol is a monodisperse polyethylene glycol (PEG) linker that possesses a

terminal primary amine group and a terminal hydroxyl group. The long, hydrophilic PEG chain,

consisting of 36 ethylene glycol units, imparts greater water solubility to conjugated molecules

and can reduce immunogenicity. The amine and hydroxyl groups serve as reactive handles for

covalent attachment to a variety of molecules.

Quantitative Data Summary
The key molecular properties of Amino-PEG36-alcohol are summarized in the table below.

Property Value References

Molecular Formula C72H147NO36 [1][2][3]

Molecular Weight ~1603 g/mol [1][4]

CAS Number 933789-97-0
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Applications in Bioconjugation
The bifunctional nature of Amino-PEG36-alcohol makes it a versatile tool for covalently linking

different molecular entities.

Amine Group Reactivity: The primary amine group is nucleophilic and readily reacts with

electrophilic groups such as N-hydroxysuccinimide (NHS) esters, carboxylic acids (in the

presence of activators like EDC), and isothiocyanates to form stable amide or thiourea

bonds. This functionality is commonly exploited for labeling proteins, antibodies, and other

biomolecules.

Hydroxyl Group Reactivity: The terminal hydroxyl group is less reactive than the amine but

can be activated or converted into other functional groups for subsequent conjugation steps.

This allows for orthogonal conjugation strategies.

This linker is particularly valuable in the development of Antibody-Drug Conjugates (ADCs) and

Proteolysis Targeting Chimeras (PROTACs), where precise control over linker chemistry is

crucial.

Experimental Protocol: Two-Step Protein
Conjugation
This section details a representative two-step protocol for conjugating a carboxylate-containing

molecule (e.g., a small molecule drug) to a protein using Amino-PEG36-alcohol as a linker.

Objective: To covalently link a protein to a small molecule drug via an Amino-PEG36-alcohol
spacer.

Step 1: Activation of Small Molecule Drug with NHS Ester

This step converts the carboxylic acid on the drug into an amine-reactive NHS ester.

Reagent Preparation:

Dissolve the carboxylate-containing small molecule in an anhydrous organic solvent such

as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
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Prepare solutions of N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS) in the same

anhydrous solvent.

Activation Reaction:

Combine the small molecule solution with 1.1 equivalents of NHS and 1.1 equivalents of

DCC or EDC.

Allow the reaction to proceed at room temperature for 1-4 hours, or overnight at 4°C, with

gentle stirring.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Purification (Optional but Recommended):

Remove the urea byproduct (if using DCC) by filtration.

The activated NHS-ester drug can be purified by silica gel chromatography if necessary.

Step 2: Conjugation of Activated Drug to Amino-PEG36-alcohol

Reaction Setup:

Dissolve the NHS-activated drug and a slight molar excess (e.g., 1.2 equivalents) of

Amino-PEG36-alcohol in an appropriate solvent (e.g., DMF or DMSO).

Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-Diisopropylethylamine

(DIPEA), to catalyze the reaction.

Conjugation:

Stir the reaction mixture at room temperature for 2-12 hours.

Monitor the formation of the drug-PEG conjugate via LC-MS.

Purification:
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Purify the drug-PEG-alcohol conjugate using reverse-phase HPLC or silica gel

chromatography to remove unreacted starting materials.

Step 3: Activation of the Terminal Hydroxyl Group and Protein Conjugation

This part of the protocol is highly dependent on the target protein and desired linkage

chemistry. A common approach involves converting the hydroxyl group to a more reactive

species, such as a maleimide for reaction with protein thiols. For the purpose of this guide, we

will outline a general protein labeling reaction assuming the hydroxyl group has been converted

to an NHS ester.

Protein and Reagent Preparation:

Prepare the target protein in an amine-free buffer, such as Phosphate-Buffered Saline

(PBS) at a pH of 7.2-8.0. Buffers containing primary amines like Tris must be avoided as

they will compete in the reaction.

Dissolve the purified and activated Drug-PEG-NHS ester conjugate in a small amount of

water-miscible organic solvent like DMSO or DMF immediately before use. Do not prepare

stock solutions for long-term storage as the NHS ester is moisture-sensitive and readily

hydrolyzes.

Conjugation Reaction:

Slowly add a calculated molar excess (typically 10- to 20-fold) of the Drug-PEG-NHS ester

solution to the protein solution with gentle stirring. The final concentration of the organic

solvent should ideally be less than 10% of the total reaction volume.

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

Quenching:

Stop the reaction by adding a quenching buffer containing a high concentration of primary

amines, such as Tris-HCl, to consume any unreacted NHS esters.

Purification of the Conjugate:
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Remove unreacted Drug-PEG linker and other small molecules from the protein conjugate

using size-exclusion chromatography (gel filtration) or dialysis.

Characterization:

Characterize the final conjugate to determine the degree of labeling (DOL) using methods

such as UV-Vis spectroscopy, mass spectrometry, or SDS-PAGE.

Visualized Experimental Workflow
The following diagram illustrates the key steps in a typical bioconjugation workflow utilizing a

heterobifunctional PEG linker.
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Step 1: Activation

Step 2: PEGylation

Step 3: Protein Conjugation

Step 4: Purification
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Caption: Bioconjugation workflow using a heterobifunctional linker.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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